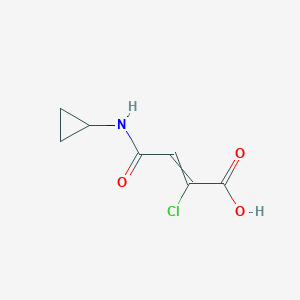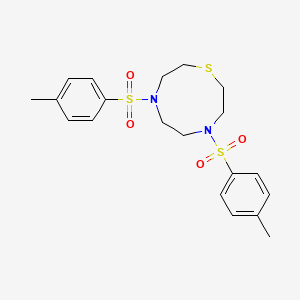
2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphinanone ring with a chloroethoxy substituent, making it a versatile intermediate in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 2-chloroethanol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired phosphinanone ring. The reaction conditions usually require controlled temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product. Additionally, recycling of by-products and solvents is often implemented to reduce waste and improve the sustainability of the process.
化学反応の分析
Types of Reactions
2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the phosphinanone ring can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroethoxy group.
Oxidation Reactions: Phosphine oxides and other oxidized derivatives.
Reduction Reactions: Phosphine derivatives with reduced phosphorus centers.
科学的研究の応用
2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The chloroethoxy group can undergo nucleophilic substitution, leading to the formation of new derivatives that interact with biological targets. The phosphinanone ring can also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2-(2-Chloroethoxy)ethanol: A related compound with similar chemical properties but lacking the phosphinanone ring.
Bis(chloroethyl) ether: Another related compound with two chloroethyl groups but different structural features.
Uniqueness
2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one is unique due to its phosphinanone ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
特性
CAS番号 |
87981-34-8 |
|---|---|
分子式 |
C7H14ClO4P |
分子量 |
228.61 g/mol |
IUPAC名 |
2-(2-chloroethoxy)-3,3-dimethyl-1,4,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H14ClO4P/c1-7(2)10-5-6-12-13(7,9)11-4-3-8/h3-6H2,1-2H3 |
InChIキー |
LURXKYSJSXZDJY-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCOP1(=O)OCCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14394674.png)
![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
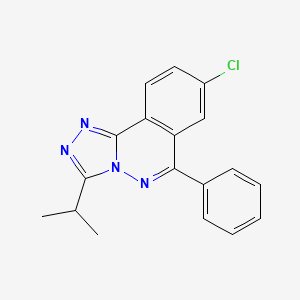
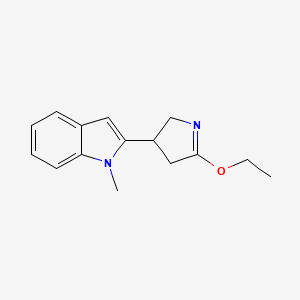
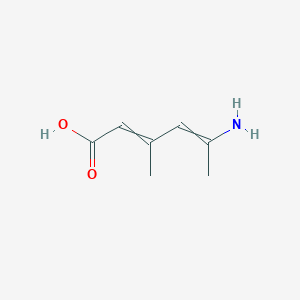
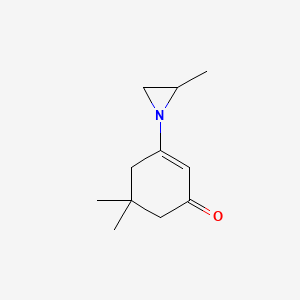
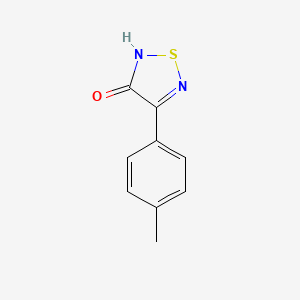
![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)

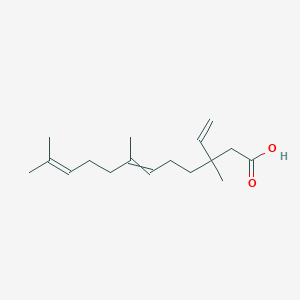
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)

